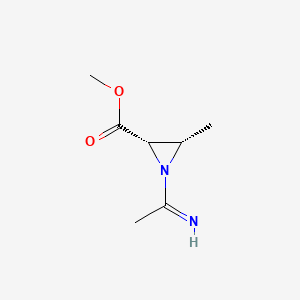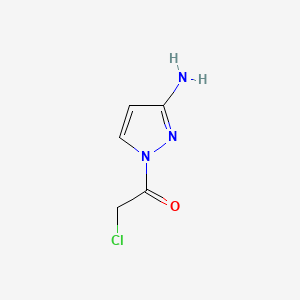
1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone is a heterocyclic compound that features a pyrazole ring substituted with a chloroacetyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
- Substituted pyrazoles
- Oxidized or reduced derivatives
- Cyclized heterocyclic compounds
Scientific Research Applications
1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
- 1-(Chloroacetyl)-1H-pyrazole
- 3-Amino-1H-pyrazole
- 1-(Bromoacetyl)-1H-pyrazol-3-amine
Comparison: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone is unique due to the presence of both a chloroacetyl group and an amine group on the pyrazole ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. For instance, 1-(Bromoacetyl)-1H-pyrazol-3-amine may exhibit similar reactivity but with different kinetics and selectivity due to the bromine atom .
Properties
CAS No. |
155347-67-4 |
|---|---|
Molecular Formula |
C5H6ClN3O |
Molecular Weight |
159.573 |
IUPAC Name |
1-(3-aminopyrazol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C5H6ClN3O/c6-3-5(10)9-2-1-4(7)8-9/h1-2H,3H2,(H2,7,8) |
InChI Key |
AMKJNPSEINIYDW-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1N)C(=O)CCl |
Synonyms |
1H-Pyrazol-3-amine, 1-(chloroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)
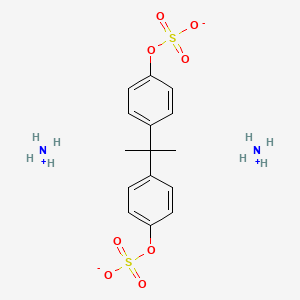
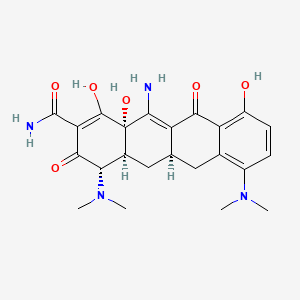
![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)
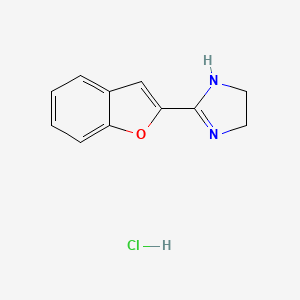
![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)
